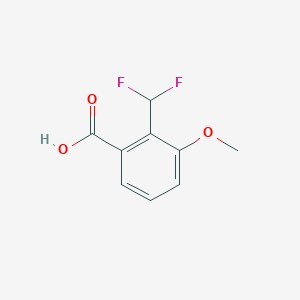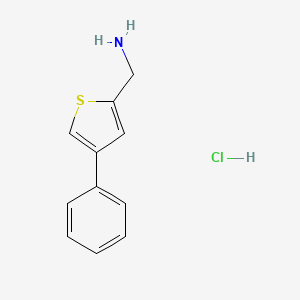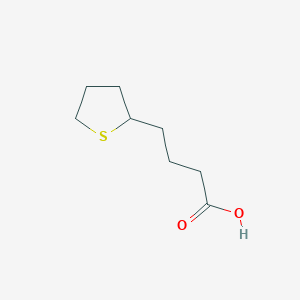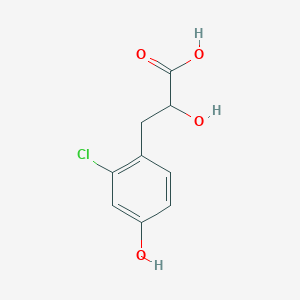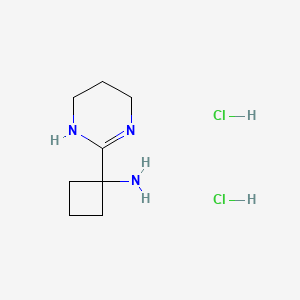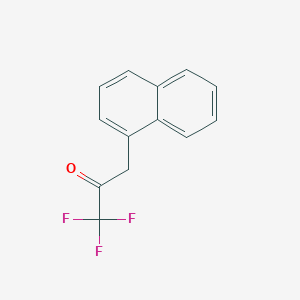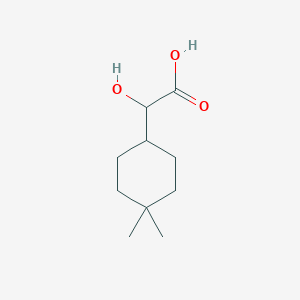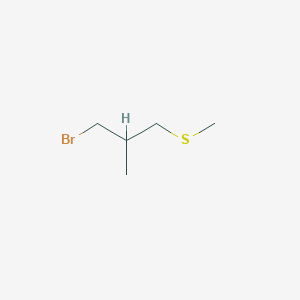
1-(1H-imidazol-5-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazol-5-yl)ethane-1,2-diol is an organic compound featuring an imidazole ring attached to an ethane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-5-yl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as imidazole and ethylene oxide.
Reaction Conditions: The imidazole is reacted with ethylene oxide under basic conditions, often using a base like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-imidazol-5-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The imidazole ring can participate in substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
1-(1H-imidazol-5-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural similarity to biologically active molecules makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(1H-imidazol-5-yl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and metabolic pathways. The hydroxyl groups can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-imidazol-4-yl)ethane-1,2-diol: Similar structure but with the imidazole ring attached at a different position.
1-(1H-imidazol-2-yl)ethane-1,2-diol: Another positional isomer with distinct chemical properties.
1-(1H-benzimidazol-2-yl)ethane-1,2-diol: Contains a benzimidazole ring, offering different electronic and steric effects.
Uniqueness
1-(1H-imidazol-5-yl)ethane-1,2-diol is unique due to its specific attachment of the imidazole ring at the 5-position, which influences its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers.
Propiedades
Número CAS |
112241-18-6 |
|---|---|
Fórmula molecular |
C5H8N2O2 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
1-(1H-imidazol-5-yl)ethane-1,2-diol |
InChI |
InChI=1S/C5H8N2O2/c8-2-5(9)4-1-6-3-7-4/h1,3,5,8-9H,2H2,(H,6,7) |
Clave InChI |
UPFSGNMBAPULTH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=N1)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


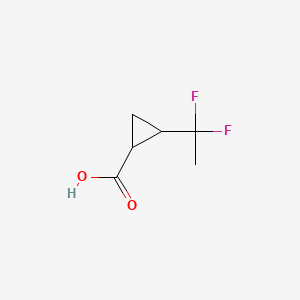
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
